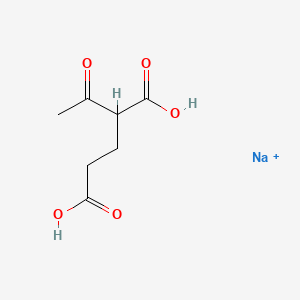

Sodium;2-acetylpentanedioic acid

説明

Sodium;2-acetylpentanedioic acid is the sodium salt of 2-acetylpentanedioic acid, a compound featuring a pentanedioic acid backbone substituted with an acetyl group at the second carbon. For instance, sodium salts of carboxylic acids like sodium acetate (a simpler analog) are widely used as buffers in pharmaceutical and biochemical applications . Similarly, 2-acetamidopentanedioic acid (CAS 5817-08-3), a related amide derivative, is employed in laboratory research, though its sodium salt form is less documented . The acetyl group in Sodium;2-acetylpentanedioic acid likely enhances its solubility in aqueous environments compared to non-salt forms, making it suitable for applications requiring ionic stability, such as peptide synthesis or industrial catalysis.

特性

分子式 |

C7H10NaO5+ |

|---|---|

分子量 |

197.14 g/mol |

IUPAC名 |

sodium;2-acetylpentanedioic acid |

InChI |

InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1 |

InChIキー |

UCYIXYVLUNJXNR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(CCC(=O)O)C(=O)O.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:

- Acetylacetone is dissolved in water.

- Sodium hydroxide is added to the solution, resulting in the formation of sodium;2-acetylpentanedioic acid.

- The product is then isolated by crystallization .

Industrial Production Methods

On an industrial scale, the production of sodium;2-acetylpentanedioic acid involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Diketones.

Reduction: Alcohols.

Substitution: Various substituted acetyl derivatives.

科学的研究の応用

Sodium;2-acetylpentanedioic acid has a wide range of applications in scientific research:

作用機序

The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .

類似化合物との比較

Comparison with Similar Compounds

Sodium Acetate

- Structure and Function : Sodium acetate (CH₃COONa) is a simple sodium salt of acetic acid. Unlike Sodium;2-acetylpentanedioic acid, it lacks the extended pentanedioic acid chain, resulting in lower molecular complexity.

- Applications : Widely used as a buffer in pharmaceuticals and food preservation. USP guidelines highlight its role in peptide synthesis as a counterion .

- Solubility : Highly water-soluble (76.2 g/100 mL at 20°C), whereas Sodium;2-acetylpentanedioic acid’s solubility is likely lower due to its larger molecular weight and hydrophobic acetyl group .

2-Acetamidopentanedioic Acid

- Structural Differences: Replaces the acetyl group with an acetamide (-NHCOCH₃) at the second carbon.

- Safety Profile : Safety data sheets (SDS) emphasize handling precautions for laboratory use, including avoiding inhalation and skin contact . Sodium;2-acetylpentanedioic acid, as a salt, may exhibit lower volatility and different toxicity profiles.

Sulfamoyl-Containing Derivatives (C F5, C F6, C F7)

- Complexity : Compounds like C F5 (sulfaonyl amide derivatives) feature additional functional groups, such as sulfamoyl and pyridinyl moieties, which enhance their bioactivity .

- Sodium;2-acetylpentanedioic acid, in contrast, may serve more as a stabilizer or intermediate in synthesis.

Amino Acid Derivatives (e.g., (2S)-2-Aminobutanoic Acid Derivatives)

- Structural Similarities: Compounds like (2S)-2-{[(2S)-2,6-diaminohexanoyl]amino}pentanedioic acid share the pentanedioic acid backbone but incorporate amino acid residues, enabling chiral specificity in drug design . Sodium;2-acetylpentanedioic acid lacks these stereochemical features, limiting its use in enantioselective processes.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。